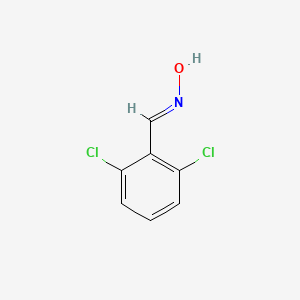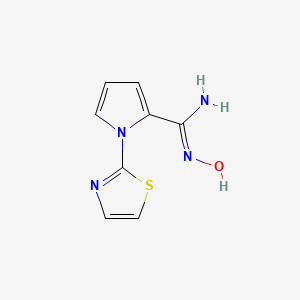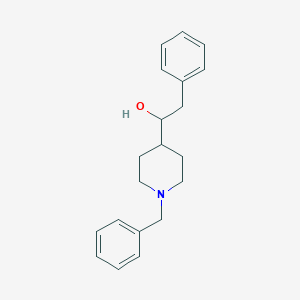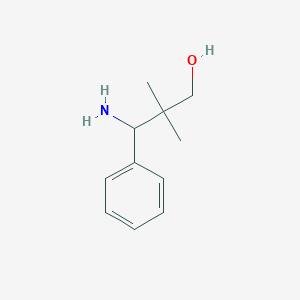
(S)-叔丁基3-羟基丁酸酯
描述
(S)-tert-butyl 3-hydroxybutanoate is a chiral compound with significant importance in organic synthesis and various industrial applications. It is an ester derivative of 3-hydroxybutanoic acid and is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
科学研究应用
(S)-tert-butyl 3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceuticals, including drugs for treating metabolic disorders.
Industry: It is used in the manufacture of polymers and other industrial chemicals .
生化分析
Biochemical Properties
(S)-tert-butyl 3-hydroxybutanoate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with several enzymes and proteins, including hydroxyl-carboxylic acid receptors and histone deacetylase enzymes. These interactions are crucial for its role in metabolic pathways and regulatory functions. For instance, (S)-tert-butyl 3-hydroxybutanoate can act as a substrate for enzymes involved in the synthesis of polyhydroxybutyrate, a biodegradable polymer. The nature of these interactions often involves binding to active sites of enzymes, facilitating or inhibiting specific biochemical reactions .
Cellular Effects
(S)-tert-butyl 3-hydroxybutanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to bind to specific cell receptors, such as hydroxyl-carboxylic acid receptors, which play a role in cellular signaling. This binding can lead to the inhibition of histone deacetylase enzymes, thereby affecting gene expression and epigenetic regulation. Additionally, (S)-tert-butyl 3-hydroxybutanoate can impact cellular metabolism by serving as an alternative energy source during periods of glucose deficiency .
Molecular Mechanism
The molecular mechanism of (S)-tert-butyl 3-hydroxybutanoate involves its interaction with various biomolecules at the molecular level. It binds to hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, leading to changes in gene expression. This inhibition can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions. Furthermore, (S)-tert-butyl 3-hydroxybutanoate can act as an enzyme substrate, participating in the synthesis of polyhydroxybutyrate and other bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-tert-butyl 3-hydroxybutanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-tert-butyl 3-hydroxybutanoate remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties. Long-term exposure to (S)-tert-butyl 3-hydroxybutanoate in in vitro and in vivo studies has demonstrated its potential to alter cellular functions, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of (S)-tert-butyl 3-hydroxybutanoate vary with different dosages in animal models. At lower dosages, the compound has been observed to have beneficial effects on cellular metabolism and gene expression. At higher dosages, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular functions. Threshold effects have been noted, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
(S)-tert-butyl 3-hydroxybutanoate is involved in several metabolic pathways, including the synthesis of polyhydroxybutyrate. It interacts with enzymes such as β-ketothiolase and acetoacetyl-CoA reductase, which are essential for the conversion of acetyl-CoA to polyhydroxybutyrate. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of (S)-tert-butyl 3-hydroxybutanoate within cells and tissues involve specific transporters and binding proteins. The compound is transported across the plasma membrane by proton-coupled monocarboxylate symporters, which facilitate its rapid uptake into cells. Once inside the cell, (S)-tert-butyl 3-hydroxybutanoate can be distributed to various cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
(S)-tert-butyl 3-hydroxybutanoate is localized in specific subcellular compartments, including the mitochondria and cytosol. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins within these compartments. Targeting signals and post-translational modifications play a role in directing (S)-tert-butyl 3-hydroxybutanoate to these specific locations, where it can participate in various biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-hydroxybutanoate typically involves the esterification of (S)-3-hydroxybutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of (S)-tert-butyl 3-hydroxybutanoate may involve biocatalytic methods using enzymes or microorganisms. For instance, the asymmetric reduction of ethyl acetoacetate using baker’s yeast can yield (S)-3-hydroxybutanoic acid, which can then be esterified with tert-butyl alcohol to produce the desired compound .
化学反应分析
Types of Reactions
(S)-tert-butyl 3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: The major product is tert-butyl 3-oxobutanoate.
Reduction: The major product is tert-butyl 3-hydroxybutanol.
Substitution: The major products depend on the substituent introduced, such as tert-butyl 3-chlorobutanoate when using thionyl chloride.
作用机制
The mechanism of action of (S)-tert-butyl 3-hydroxybutanoate involves its conversion to active metabolites in biological systems. For example, in metabolic pathways, it can be converted to 3-hydroxybutyrate, which is a key intermediate in the metabolism of fatty acids and ketone bodies. This conversion is catalyzed by enzymes such as 3-hydroxybutyrate dehydrogenase .
相似化合物的比较
Similar Compounds
- Ethyl (S)-3-hydroxybutanoate
- Methyl (S)-3-hydroxybutanoate
- tert-Butyl 3-hydroxybutyrate
Uniqueness
(S)-tert-butyl 3-hydroxybutanoate is unique due to its specific tert-butyl ester group, which imparts distinct steric and electronic properties. This makes it particularly useful in asymmetric synthesis and as a protecting group in organic synthesis .
Conclusion
(S)-tert-butyl 3-hydroxybutanoate is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it an essential intermediate in the synthesis of numerous bioactive and industrially relevant compounds.
属性
IUPAC Name |
tert-butyl (3S)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVFILAHLKSNJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436219 | |
| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82578-45-8 | |
| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)







